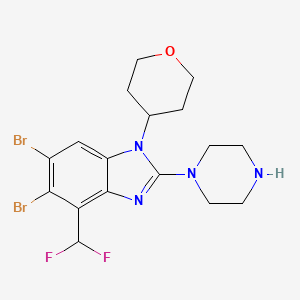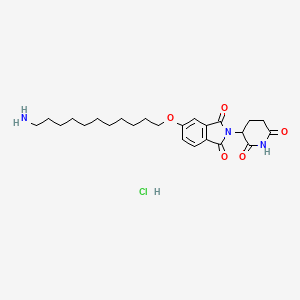
Thalidomide-5-O-C11-NH2 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5-O-C11-NH2 (hydrochloride) is a derivative of thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. This compound is specifically designed to act as a cereblon ligand, facilitating the recruitment of CRBN protein. It is primarily used in the formation of PROTACs (Proteolysis Targeting Chimeras), which are molecules that can target and degrade specific proteins within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thalidomide-5-O-C11-NH2 (hydrochloride) is synthesized by modifying the thalidomide molecule to include a linker that can connect to a target protein ligandThe reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure the desired modifications are achieved .
Industrial Production Methods
Industrial production of Thalidomide-5-O-C11-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is then purified and crystallized to obtain the hydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-5-O-C11-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of Thalidomide-5-O-C11-NH2 (hydrochloride) that can be used for further research and development in the field of PROTACs .
Wissenschaftliche Forschungsanwendungen
Thalidomide-5-O-C11-NH2 (hydrochloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: Helps in the study of protein-protein interactions and the role of specific proteins in cellular processes.
Medicine: Potential therapeutic applications in targeting and degrading disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents.
Wirkmechanismus
Thalidomide-5-O-C11-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins, which are then ubiquitinated and subsequently degraded by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining cellular protein homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide-5-O-C12-NH2 (hydrochloride): Similar structure but with a different linker length.
Thalidomide-NH-C5-NH2 (hydrochloride): Another derivative with a different linker and functional group.
Uniqueness
Thalidomide-5-O-C11-NH2 (hydrochloride) is unique due to its specific linker length and functional groups, which provide optimal binding and recruitment of the cereblon protein. This makes it particularly effective in the formation of PROTACs and targeting specific proteins for degradation .
Eigenschaften
Molekularformel |
C24H34ClN3O5 |
|---|---|
Molekulargewicht |
480.0 g/mol |
IUPAC-Name |
5-(11-aminoundecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C24H33N3O5.ClH/c25-14-8-6-4-2-1-3-5-7-9-15-32-17-10-11-18-19(16-17)24(31)27(23(18)30)20-12-13-21(28)26-22(20)29;/h10-11,16,20H,1-9,12-15,25H2,(H,26,28,29);1H |
InChI-Schlüssel |
XWQGSUYZVUVCPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


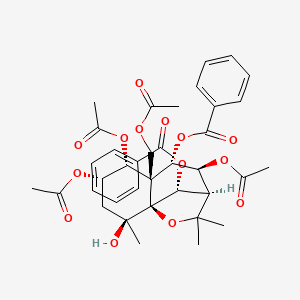
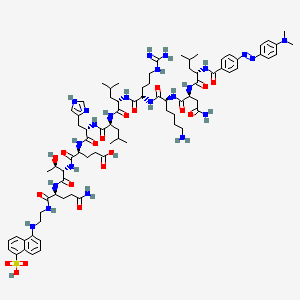

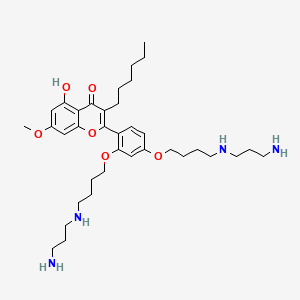

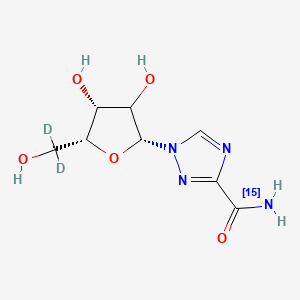
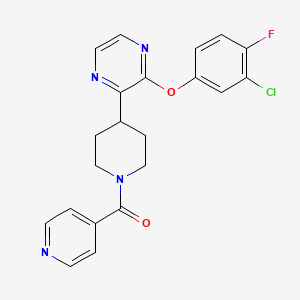

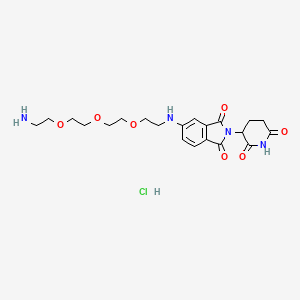
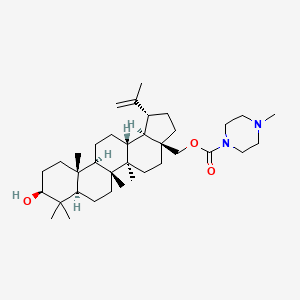

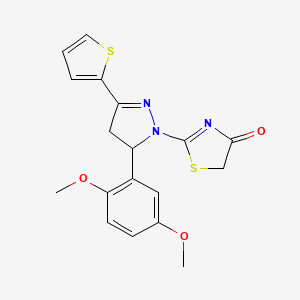
![4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline](/img/structure/B12377038.png)
